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molecular formula C12H9NO4 B8775030 o-(p-Nitrophenoxy)phenol CAS No. 39138-90-4

o-(p-Nitrophenoxy)phenol

Cat. No. B8775030
M. Wt: 231.20 g/mol
InChI Key: DWENVBLWYBNNSF-UHFFFAOYSA-N
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Patent
US07030112B2

Procedure details

Anhydrous DMA (50 ml) was added to t-BuOK (5.46 g, 48.7 mmol) and catechol (5.00 g, 45.4 mmol) at 0° C. under argon, the mixture was heated to 120° C. over 10 min. A solution of 1-fluoro-4-nitro-benzene (6.40 g, 45.4 mmol) in anhydrous DMA (10 ml) was added dropwise over 20 min. The reaction mixture was then stirred at 130° C. for 1.5 h, cooled, and poured into 1N HCl (200 ml), extracted with EtOAc (2×50 ml). The combined extract was washed H2O (3×150 ml), brine (150 ml), dried with Na2SO4, concentrated and purified by silica gel flash column chromatography to give desired product 388A (5.56 g, 53%) as a faintly yellow solid (0%-1% ethyl acetate-CH2Cl2).
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
5.46 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[C:7]1([C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[OH:10])[OH:8].F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1.Cl>CC(N(C)C)=O>[N+:22]([C:19]1[CH:20]=[CH:21][C:16]([O:8][C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[OH:10])=[CH:17][CH:18]=1)([O-:24])=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5.46 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 130° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed H2O (3×150 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC2=C(C=CC=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.56 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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